molecular formula C8H9F3N2O2 B6940044 N-(3,4-dimethyl-1,2-oxazol-5-yl)-3,3,3-trifluoropropanamide

N-(3,4-dimethyl-1,2-oxazol-5-yl)-3,3,3-trifluoropropanamide

Cat. No.: B6940044
M. Wt: 222.16 g/mol
InChI Key: KZDHPHZBPZSEAW-UHFFFAOYSA-N
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Description

N-(3,4-dimethyl-1,2-oxazol-5-yl)-3,3,3-trifluoropropanamide is a synthetic organic compound characterized by the presence of a 1,2-oxazole ring substituted with dimethyl groups and a trifluoropropanamide moiety

Properties

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-3,3,3-trifluoropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-4-5(2)13-15-7(4)12-6(14)3-8(9,10)11/h3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDHPHZBPZSEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NC(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethyl-1,2-oxazol-5-yl)-3,3,3-trifluoropropanamide typically involves the reaction of 3,4-dimethyl-1,2-oxazole with 3,3,3-trifluoropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3,4-dimethyl-1,2-oxazole+3,3,3-trifluoropropanoyl chloridetriethylamineThis compound\text{3,4-dimethyl-1,2-oxazole} + \text{3,3,3-trifluoropropanoyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} 3,4-dimethyl-1,2-oxazole+3,3,3-trifluoropropanoyl chloridetriethylamine​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethyl-1,2-oxazol-5-yl)-3,3,3-trifluoropropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoropropanamide moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(3,4-dimethyl-1,2-oxazol-5-yl)-3,3,3-trifluoropropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethyl-1,2-oxazol-5-yl)-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Sulfisoxazole: Contains a similar 1,2-oxazole ring but with different substituents.

    Sulfamethoxazole: Another sulfonamide with a similar heterocyclic structure.

    N-(3,4-dimethyl-1,2-oxazol-5-yl)-2,5-dimethylbenzenesulfonamide: Shares the 1,2-oxazole ring with different functional groups.

Uniqueness

N-(3,4-dimethyl-1,2-oxazol-5-yl)-3,3,3-trifluoropropanamide is unique due to the presence of the trifluoropropanamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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